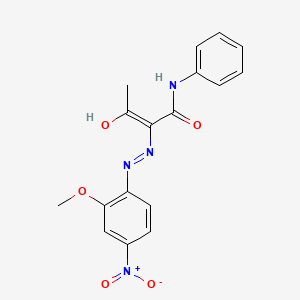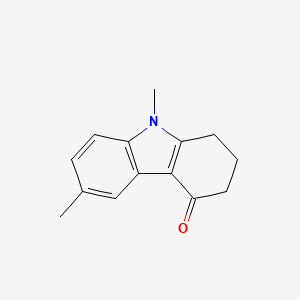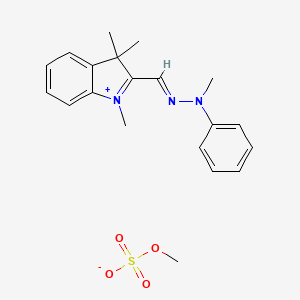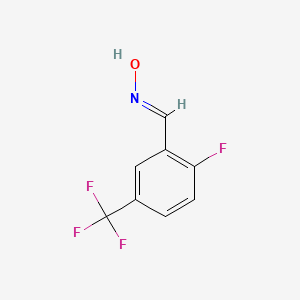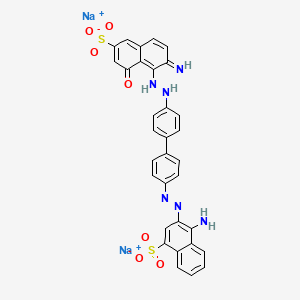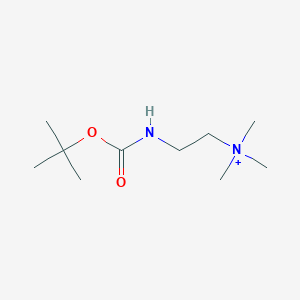
3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is a protected nucleotide derivative and building block used in various scientific research applications. It is a modified form of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is replaced with a levulinoyl group, and the amino group at the N position is substituted with a benzoyl group. This compound is often used in the synthesis of nucleic acid analogs and other biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl and amino groups of 2’-deoxycytidine. One common method includes the use of 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These undergo a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine are not well-documented in the public domain. the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or levulinoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected nucleosides.
Wissenschaftliche Forschungsanwendungen
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in biochemical studies
Wirkmechanismus
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The levulinoyl and benzoyl groups provide protection during synthesis and can be selectively removed to yield the active nucleoside. The compound targets specific enzymes involved in nucleic acid metabolism, affecting cellular processes such as replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine: Another protected nucleotide derivative with similar applications in nucleic acid synthesis.
2’-Deoxycytidine: The parent compound, which lacks the protective groups and is more reactive in biochemical processes.
Uniqueness
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable tool in the synthesis of complex nucleic acid structures and in studying nucleic acid-related processes.
Eigenschaften
Molekularformel |
C21H23N3O7 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C21H23N3O7/c1-13(26)7-8-19(27)31-15-11-18(30-16(15)12-25)24-10-9-17(23-21(24)29)22-20(28)14-5-3-2-4-6-14/h2-6,9-10,15-16,18,25H,7-8,11-12H2,1H3,(H,22,23,28,29)/t15-,16+,18+/m0/s1 |
InChI-Schlüssel |
IPNXDJIALHBJKB-LZLYRXPVSA-N |
Isomerische SMILES |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
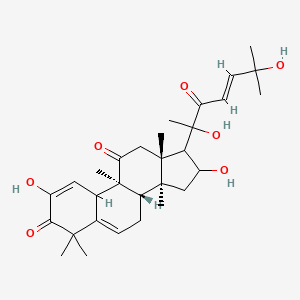
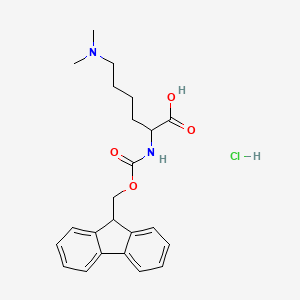
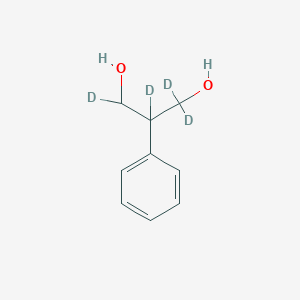
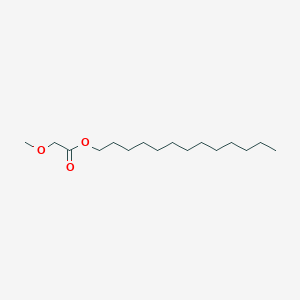

![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
